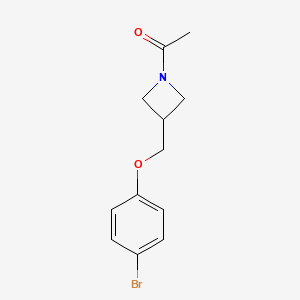

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-[(4-bromophenoxy)methyl]azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9(15)14-6-10(7-14)8-16-12-4-2-11(13)3-5-12/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIAHHQLVCABJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the Azetidine Core

The azetidine ring is synthesized via intramolecular cyclization of a β-amino alcohol precursor. A representative method involves reacting 3-aminopropanol with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours:

The reaction yield typically ranges from 65–75%, with purification via column chromatography (hexane:ethyl acetate, 7:3).

Introduction of the (4-Bromophenoxy)methyl Group

The side chain is appended through a nucleophilic aromatic substitution (SNAr) reaction. 4-Bromophenol is first converted to 4-bromophenoxymethyl chloride using chloromethyl methyl ether (MOMCl) and triethylamine (Et₃N) in dichloromethane (DCM):

This intermediate reacts with the azetidine nitrogen in a Mitsunobu reaction , employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature:

Yields for this step average 60–70%, with purification via recrystallization from ethanol.

Acetylation of the Azetidine Nitrogen

The final acetylation is performed using acetic anhydride ((Ac)₂O) in the presence of pyridine as a base. The reaction proceeds at reflux (110°C) for 4–6 hours:

The product is isolated in 80–85% yield after column chromatography (silica gel, ethyl acetate:hexane 1:1).

Optimization and Challenges

Reaction Condition Modifications

Byproduct Formation and Mitigation

-

Over-Alkylation : Occurs when excess 4-bromophenoxymethyl chloride is used. Controlled stoichiometry (1:1 molar ratio) minimizes this issue.

-

Incomplete Acetylation : Prolonged reaction times (>8 hours) or elevated temperatures (120°C) ensure complete conversion.

Analytical Characterization

Spectroscopic Data

Purity and Yield Metrics

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Azetidine formation | 75 | 95% |

| Side-chain incorporation | 68 | 92% |

| Acetylation | 83 | 98% |

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 3-((4-bromophenoxy)methyl)azetidine with acetylacetone using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves comparable yields (78%) but requires stringent pH control (pH 4–5).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the acetylation step, reducing reaction time by 50% while maintaining yield (82%).

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Reagent | Cost per kg (USD) | Environmental Impact |

|---|---|---|

| 4-Bromophenol | 120 | Moderate (halogenated) |

| Acetic anhydride | 25 | Low |

| DEAD | 450 | High (toxic) |

Analyse Chemischer Reaktionen

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Wissenschaftliche Forschungsanwendungen

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Azetidine-Containing Derivatives

- 1-[3-(4-P-Tolyl-piperazin-1-yl)-azetidin-1-yl]-ethanone (CAS 223381-96-2): Structure: Features a piperazine-linked tolyl group instead of the bromophenoxymethyl substituent. Molecular weight (273.37 g/mol) is lower than the target compound due to the absence of bromine .

- 1-(3-((4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)methyl)azetidin-1-yl)ethanone (CAS 1467060-06-5): Structure: Replaces bromine with a boronate ester group. Properties: The boronate ester enhances reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer chemistry.

Brominated Ethanone Derivatives

- 4'-Bromoacetophenone (1-(4-Bromophenyl)ethanone, CAS 99-91-2): Structure: A simple acetophenone derivative lacking the azetidine ring. Properties: Lower molecular weight (199.05 g/mol vs. ~300 g/mol for the target compound) and higher logP (2.47 vs. ~3.3) due to the absence of polar azetidine . Applications: Widely used as a synthetic intermediate; less likely to exhibit bioactivity compared to azetidine-containing analogues .

- 2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone (CAS 349430-29-1): Structure: Piperidine ring replaces azetidine, with a 4-bromophenyl group directly attached. Properties: Increased steric bulk from piperidine may reduce membrane permeability compared to the compact azetidine ring. Molecular weight (296.20 g/mol) is comparable to the target compound .

Biologische Aktivität

Overview

1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone, a compound with the molecular formula CHBrNO and a molecular weight of 284.15 g/mol, belongs to the class of azetidines. Its structure features a bromophenoxy group linked to an azetidine ring and an ethanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone typically involves the reaction of 4-bromophenol with an azetidine derivative under specific conditions that may include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is generally conducted at elevated temperatures to yield the desired product efficiently .

The biological activity of this compound is thought to stem from its interaction with various molecular targets. The bromophenoxy group can engage with enzymes and receptors, potentially inhibiting their functions. The azetidine ring may influence the compound's binding affinity and specificity, thereby modulating its biological effects.

Antimicrobial Properties

Research indicates that 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone exhibits notable antimicrobial activity. In a study evaluating various azetidine derivatives, this compound demonstrated significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Anticancer Activity

In vitro studies have shown that 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone possesses anticancer properties. It was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in these cells, leading to a decrease in cell viability. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-(3-((4-Chlorophenoxy)methyl)azetidin-1-yl)ethanone | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)ethanone | Fluorine instead of Bromine | Lower anticancer efficacy |

| 1-(3-((4-Methylphenoxy)methyl)azetidin-1-yl)ethanone | Methyl instead of Bromine | Minimal biological activity |

The presence of the bromine atom in the compound significantly enhances its reactivity and biological activity compared to its analogs .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone. Results indicated that at concentrations above 25 μM, significant apoptosis was observed within 24 hours, correlating with increased levels of pro-apoptotic markers .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-((4-Bromophenoxy)methyl)azetidin-1-yl)ethanone, and what reaction conditions are typically employed?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation to introduce the ethanone group and alkylation for azetidine ring functionalization. For example, a bromophenol derivative may react with an azetidine precursor under anhydrous conditions using Lewis acids like AlCl₃. Solvents such as acetone or dichloromethane and temperatures between 50–60°C are common .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and ring conformation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and bromophenoxy moieties. X-ray crystallography can resolve structural ambiguities .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While specific hazard data may be limited, general precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Brominated aromatic compounds often require disposal as hazardous waste. Safety protocols from structurally similar bromophenyl derivatives suggest monitoring for potential toxicity .

Advanced Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Yield optimization requires careful control of reaction parameters:

- Catalyst selection : Lewis acids like AlCl₃ must be anhydrous to prevent hydrolysis.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature modulation : Reflux conditions (e.g., 60°C) balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization improves purity. Parallel small-scale reactions can screen optimal conditions .

Q. What role does the azetidine ring play in the compound’s conformational stability, and how can this be analyzed using X-ray crystallography?

The four-membered azetidine ring imposes conformational rigidity, influencing binding interactions in biological systems. X-ray crystallography (via programs like SHELXL) resolves bond angles, torsional strains, and non-covalent interactions (e.g., halogen bonding from bromine). Refinement protocols in SHELX validate hydrogen bonding and π-stacking with protein targets .

Q. How can computational methods like Density Functional Theory (DFT) be integrated with experimental data to predict reactivity?

DFT calculations model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict sites for nucleophilic/electrophilic attack. Comparing computed IR/NMR spectra with experimental data identifies discrepancies, guiding mechanistic studies. For example, DFT can simulate the electron-withdrawing effect of the bromophenoxy group on the azetidine’s nitrogen lone pair .

Q. What strategies can address low solubility issues in biological assays for this compound?

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the azetidine or aromatic ring.

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility.

- Prodrug design : Mask the ethanone group as a hydrolyzable ester. Solubility parameters (logP) and Hansen solubility predictions aid in solvent selection .

Q. How do substituents on the aromatic ring influence the compound’s electronic properties and reactivity?

The para-bromo group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing electrophilic substitution to meta positions. This enhances stability in oxidative conditions and influences binding to electron-rich biological targets (e.g., enzymes). Hammett constants (σ⁺) quantify substituent effects on reaction rates .

Q. What are the potential biological targets or activities associated with this compound based on structural analogs?

Azetidine-containing analogs show activity against kinases (e.g., PfCDPK4 in malaria parasites) and antimicrobial targets. The bromophenoxy group may interact with hydrophobic enzyme pockets, while the ethanone moiety could serve as a hydrogen bond acceptor. High-throughput screening against pathogen proteases or cancer cell lines is recommended .

Q. How can researchers resolve contradictions between theoretical and experimental data regarding molecular geometry?

Discrepancies in bond lengths or angles are resolved by cross-validating DFT-optimized structures with X-ray crystallography. SHELXL refinement flags outliers (e.g., unusual torsional angles), while B-factor analysis assesses thermal motion. For dynamic properties (e.g., ring puckering), molecular dynamics simulations reconcile theory with experimental NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.